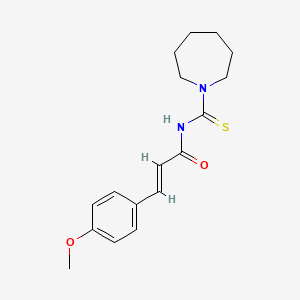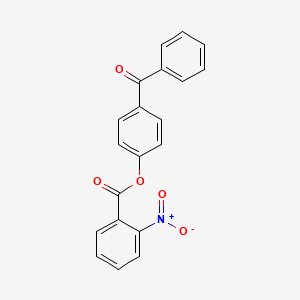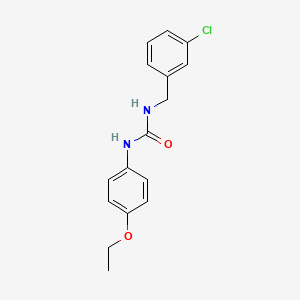
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide, also known as AZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AZPA is a member of the acrylamide family and has a unique structure that makes it a promising candidate for research.
Aplicaciones Científicas De Investigación
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields such as materials science, medicinal chemistry, and biochemistry. In materials science, this compound has been used as a monomer to synthesize copolymers with other acrylamide derivatives, which have shown promising properties such as thermal stability and mechanical strength (2). In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest (3). In biochemistry, this compound has been used as a probe to study protein-ligand interactions. This compound binds to proteins with high affinity and specificity, making it a useful tool for studying protein function (4).
Mecanismo De Acción
The mechanism of action of N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential (3). This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division (5).
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to bind to proteins with high affinity and specificity, making it a useful tool for studying protein-ligand interactions (4). Physiologically, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth (3).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its unique structure, which makes it a promising candidate for research in various fields. This compound also has high affinity and specificity for binding to proteins, making it a useful tool for studying protein function. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide. One direction is to further investigate its potential as an anticancer agent and to develop more potent derivatives. Another direction is to explore its potential applications in materials science, such as using this compound-based copolymers in electronic devices. Additionally, more research could be done to understand the mechanism of action of this compound and its effects on protein function.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its unique structure and high affinity for binding to proteins make it a useful tool for research. Future research on this compound could lead to the development of new materials and drugs with important applications in medicine and technology.
Métodos De Síntesis
N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by reacting 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 1-azepanethiol to form N-(4-methoxyphenylacetyl)-1-azepanethiol. Finally, this compound is reacted with acryloyl chloride to form this compound (1).
Propiedades
IUPAC Name |
(E)-N-(azepane-1-carbothioyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-21-15-9-6-14(7-10-15)8-11-16(20)18-17(22)19-12-4-2-3-5-13-19/h6-11H,2-5,12-13H2,1H3,(H,18,20,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXCQAKUUPCUMF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)

![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5730848.png)



![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)

![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)